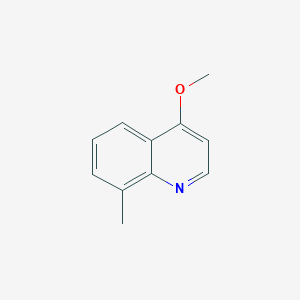

4-Methoxy-8-methylquinoline

Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, represents a cornerstone in the field of chemical sciences, particularly in medicinal chemistry. nih.govnih.govorientjchem.org This privileged structural motif is found in a wide array of natural products, most notably alkaloids, and serves as the foundational framework for numerous synthetic compounds with significant pharmacological properties. frontiersin.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the systematic modulation of its physicochemical and biological properties. frontiersin.org This has led to the development of a vast library of quinoline derivatives.

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs and clinical candidates. nih.govbohrium.com Quinoline-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antiparasitic effects. nih.govnih.govorientjchem.orgbohrium.com The mechanism of action for these derivatives is diverse, ranging from inhibiting cell proliferation and angiogenesis in cancer to interfering with DNA synthesis in microorganisms. nih.govontosight.ai The unique structural features of the quinoline nucleus allow for the design of novel bioactive molecules, making it a subject of persistent research and a key building block in the quest for new therapeutic agents. nih.govorientjchem.org

Overview of 4-Methoxy-8-methylquinoline within Quinoline Chemistry

Within the extensive family of quinoline compounds, this compound emerges as a significant, substituted derivative. Its structure is characterized by a quinoline core with a methoxy (B1213986) group at the 4-position and a methyl group at the 8-position. These substitutions are not merely decorative; they play a crucial role in defining the molecule's chemical reactivity and biological profile. The methoxy group, an electron-donating group, and the methyl group can influence the electron density of the heterocyclic ring system, thereby affecting its interactions with biological targets and its reactivity in chemical syntheses.

In the broader context of quinoline chemistry, this compound and its isomers serve as important intermediates and structural motifs in the synthesis of more complex molecules. google.com For instance, derivatives of 8-methoxy-4-methylquinoline (B1316032) have been synthesized and investigated for their potential antibacterial activities. researchgate.net The strategic placement of the methoxy and methyl groups provides a template for developing derivatives with tailored properties, such as potential antiparasitic agents. nih.gov The core structure is also a common model substrate for studying C(sp³)-H functionalization reactions, a significant area of research in modern organic synthesis. researchgate.net

Scope and Research Focus of the Review

This review focuses exclusively on the chemical compound this compound. The primary objective is to provide a comprehensive and scientifically rigorous overview of its chemical and physical properties, established synthetic methodologies, and its role as a precursor in organic synthesis. The discussion will delve into the reactivity of this compound, highlighting how the methoxy and methyl substituents influence its chemical behavior.

Furthermore, the review will explore the known biological activities associated with derivatives of the this compound scaffold, drawing upon findings from preclinical research. The aim is to present a detailed account of its significance in chemical research, supported by data from spectroscopic and analytical studies. In adherence to the specified constraints, this article will not discuss clinical dosage, administration protocols, or detailed safety and adverse effect profiles. The content is based on published scientific literature, providing an authoritative perspective on the current state of knowledge regarding this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-9-10(13-2)6-7-12-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBVSGSSLJBAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600798 | |

| Record name | 4-Methoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37041-28-4 | |

| Record name | 4-Methoxy-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system has been a subject of extensive research for over a century. Classical methods, often named after their discoverers, remain relevant, while modern techniques offer improved efficiency and substrate scope.

Skraup and Doebner-type Condensations for Methylquinolines

The Skraup synthesis, first reported in 1880, is a cornerstone of quinoline chemistry. nih.govwikipedia.org It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce a quinoline. wikipedia.org For the synthesis of methylquinolines, a modification of this reaction, known as the Doebner-von Miller reaction, is frequently employed. wikipedia.orgiipseries.org This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ, reacting with anilines in the presence of an acid catalyst. wikipedia.orgiipseries.org For instance, the reaction of an aniline with crotonaldehyde (B89634) can yield 2-methylquinoline (B7769805) derivatives. iipseries.org

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. brieflands.comresearchgate.net The Doebner-von Miller reaction follows a similar pathway, with the α,β-unsaturated carbonyl compound reacting with the aniline. wikipedia.org A study of the Skraup reaction with m-toluidine (B57737) to produce methylquinolines showed the formation of a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.comsemanticscholar.org

| Reaction | Reactants | Key Reagents | Product Type |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Unsubstituted or substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | Substituted quinolines (e.g., methylquinolines) |

Povarov Cycloaddition Reactions for Quinolines

The Povarov reaction is a powerful and versatile method for synthesizing quinolines and their derivatives, functioning as a formal [4+2] cycloaddition. wikipedia.org In its classic form, it involves the reaction of an aromatic imine (formed from an aniline and a benzaldehyde) with an electron-rich alkene, such as an enol ether, catalyzed by a Lewis acid. wikipedia.orgbibliotekanauki.pl This multicomponent reaction allows for the assembly of complex quinoline structures in a single step. wikipedia.org

Recent advancements have expanded the scope of the Povarov reaction. One innovative approach utilizes methyl ketones, arylamines, and styrenes in an iodine-mediated formal [3+2+1] cycloaddition to directly synthesize substituted quinolines. organic-chemistry.orgresearchgate.net This method is notable for activating the methyl group of the ketone. organic-chemistry.orgresearchgate.net Another novel variation employs arylacetylenes and anilines in an iodine-mediated reaction, where the arylacetylene serves as both a diene precursor and a dienophile, leading to 2,4-substituted quinolines. nih.gov

Targeted Synthesis of 4-Methoxy-8-methylquinoline and its Analogs

The specific placement of substituents on the quinoline ring, as in this compound, requires regioselective synthetic strategies.

Strategies for Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents

Achieving the desired substitution pattern often involves the careful selection of starting materials and reaction conditions. For example, the synthesis of 8-methoxy-4-methylquinoline (B1316032) can be accomplished by reacting 2-methoxyaniline with methyl vinyl ketone in acetic acid, using ferric chloride and zinc chloride as catalysts. google.com The regioselectivity is dictated by the directing effects of the substituents on the aniline ring during the cyclization process.

Several methods have been developed for the regioselective synthesis of functionalized quinolines. nih.govnih.govacs.org Indium trichloride (B1173362) has been shown to promote the efficient and regioselective coupling of 2-aminoaryl ketones with various partners to form densely functionalized quinolines. nih.gov Another approach involves an unexpected annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO to regioselectively produce substituted quinolines. nih.govacs.org Furthermore, a metal-free, regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols using molecular iodine provides a route to highly substituted 3-iodoquinolines. organic-chemistry.org

A study on the synthesis of the achiral quinoline fragment of the drug simeprevir (B1263172) describes methods for preparing methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, highlighting strategies for introducing methoxy and methyl groups at specific positions. thieme-connect.com

Functionalization of the Quinoline Core at Specific Positions (e.g., C-2, C-4, C-8)

Post-synthetic modification of the quinoline core is a common strategy to introduce or alter functional groups at specific positions. The reactivity of the quinoline ring allows for selective functionalization at various carbons.

C-2 Position: The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for forming quinolines. organic-chemistry.org The use of novel amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO, can lead to highly regioselective synthesis of 2-substituted quinolines from unmodified methyl ketones. organic-chemistry.org

C-4 Position: The synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues has been reported, demonstrating methods for introducing substituents at the C-4 position. nih.gov

C-8 Position: The functionalization of the C-8 position of quinolines has been achieved through various methods, including transition-metal-catalyzed C-H activation. rsc.orgresearchgate.net For instance, rhodium-catalyzed C(sp³)–H methylation of 8-methylquinolines has been described. rsc.org Quinoline N-oxides are often used as substrates to direct functionalization to the C-2 and C-8 positions. sioc-journal.cn

| Position | Method | Reactants/Catalysts | Resulting Moiety |

| C-2 | Friedländer Annulation | 2-aminoaryl aldehyde/ketone, α-methylene compound, amine catalyst (e.g., TABO) | 2-substituted quinolines |

| C-4 | Various | e.g., 2,4-disubstituted 6-methoxy-8-aminoquinoline synthesis | Varied substituents |

| C-8 | C-H Activation | 8-methylquinoline (B175542), organoboron reagents, Rhodium catalyst | C-8 alkylated quinolines |

Advanced Synthetic Techniques

Modern synthetic chemistry continues to provide innovative tools for the preparation of complex molecules like this compound. The total synthesis of the plant alkaloid racemic microthecaline A, which features a tricyclic quinoline-serrulatane scaffold, showcases the application of advanced synthetic strategies. rsc.org The synthesis started from ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate, demonstrating the use of a pre-functionalized quinoline core for the construction of a complex natural product. rsc.org

Furthermore, palladium-catalyzed functionalization of 8-methylquinoline has been reported, and remote site-selective C-H functionalization of quinolines at the C-5, C-6, and C-7 positions has been achieved using a directing template strategy. rsc.orgnih.gov These advanced methods offer unprecedented control over the modification of the quinoline scaffold, enabling the synthesis of novel derivatives with high precision.

Transition Metal-Catalyzed Coupling and Functionalization Reactions (e.g., Rhodium, Palladium, Nickel)

Transition metals play a pivotal role in the synthesis and functionalization of quinoline derivatives due to their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 8-methyl group, in particular, is an ideal substrate for C(sp³)-H functionalization reactions, as the nitrogen atom in the quinoline ring acts as a chelating director, facilitating the formation of cyclometallated complexes with various transition metals. nih.gov

Palladium (Pd): Palladium catalysis is a versatile tool for modifying the quinoline skeleton.

Cross-Coupling Reactions: Palladium-mediated cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce the methyl group at the C8 position of a pre-functionalized quinoline. For instance, an 8-bromoquinoline (B100496) intermediate can be coupled with a methyl boronic acid derivative.

C-H Functionalization: Palladium catalysts can directly functionalize the C(sp³)-H bonds of the 8-methyl group. For example, the acylation of the 8-methylquinoline C-H bond has been achieved using a palladium catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov Similarly, palladium-catalyzed acyloxylation provides a method to introduce oxygen-containing functionalities. researchgate.net

Rhodium (Rh): Rhodium catalysts, particularly Rh(III) complexes, are effective for C-H activation. They have been utilized for the C(sp³)-H amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source, producing the amidated products with high regioselectivity and in excellent yields. researchgate.net Rh(III) catalysis is also noted for its high functional group compatibility in C-H functionalization reactions. nih.gov

Ruthenium (Ru): Ruthenium catalysts have been successfully applied in the C-H functionalization of 8-methylquinolines. A notable application is the direct mono-arylation of the unactivated C(sp³)-H bond of 8-methylquinolines with aryl boronic acids, catalyzed by [Cl₂Ru(p-cymene)]₂, to form 8-benzyl quinolines. researchgate.net This transformation demonstrates broad substrate scope and high chemoselectivity. researchgate.net Additionally, ruthenium has been used to catalyze the alkylation of 8-methylquinolines with olefins as coupling partners. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions on 8-Methylquinoline

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C(sp³)-H Acylation | 8-Methylquinoline, Aldehydes | Ketones | nih.gov |

| Rhodium (Rh) | C(sp³)-H Amidation | 8-Methylquinoline, N-Hydroxyphthalimides | Amidated Quinolines | researchgate.net |

| Ruthenium (Ru) | C(sp³)-H Arylation | 8-Methylquinoline, Aryl Boronic Acids | 8-Benzyl Quinolines | researchgate.net |

| Palladium (Pd) | C(sp³)-H Acyloxylation | 8-Methylquinoline | Acyloxylated Quinolines | researchgate.net |

One-Pot Tandem Processes for Structural Elaboration

One-pot tandem or sequential reactions offer significant advantages in chemical synthesis by reducing the number of steps, minimizing waste, and avoiding the purification of intermediate compounds. nih.gov An improved, one-pot process for synthesizing quinoline derivatives, including 8-methoxy-4-methylquinoline, has been developed. google.com

This method involves the reaction of a substituted aniline, such as 2-methoxyaniline, with methyl vinyl ketone in the presence of two different catalysts in a single reaction vessel. google.comgoogle.com The process begins by stirring a solution of 2-methoxyaniline in acetic acid with a catalyst called 'silferc' (anhydrous ferric chloride impregnated on silica (B1680970) gel). google.com Methyl vinyl ketone is then added, followed by heating. Finally, a second catalyst, anhydrous zinc chloride, is introduced, and the mixture is refluxed to yield the final quinoline product. google.comgoogle.com This approach is noted for being an economical and efficient alternative to traditional multi-step syntheses. google.com

Table 2: One-Pot Synthesis of 8-Methoxy-4-methylquinoline

| Starting Material | Reagent | Catalysts | Solvent | Key Steps | Reference |

|---|---|---|---|---|---|

| 2-Methoxyaniline | Methyl Vinyl Ketone (MVK) | 1. Silferc (FeCl₃ on Silica) 2. Anhydrous Zinc Chloride (ZnCl₂) | Acetic Acid | 1. Reaction with MVK at 70-75°C 2. Addition of ZnCl₂ and reflux | google.comgoogle.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comresearchgate.net

The synthesis of quinoline alkaloids and their precursors can be significantly accelerated using microwave irradiation. For instance, the synthesis of 4-hydroxy-2-quinolinone derivatives, which are precursors to 4-methoxyquinolones, can be effectively prepared in a single step from an aniline and diethylmalonate using microwave heating. semanticscholar.org

Specifically for the synthesis of 4-methoxy-quinolinone derivatives, a 4-hydroxy-2-quinolinone intermediate can be methylated using dimethyl sulfate (B86663) and potassium carbonate in N,N-dimethylformamide (DMF). semanticscholar.org Under microwave irradiation, this reaction proceeds rapidly, yielding the desired 4-methoxy-quinolinone product. For example, the reaction of 4-hydroxy-8-methyl-2-quinolinone with dimethyl sulfate under microwave irradiation affords 1,8-dimethyl-4-methoxy-2-quinolinone in 70% yield in just 3 minutes. semanticscholar.org This highlights the efficiency of microwave-assisted protocols as a convenient and fast alternative for synthesizing these compounds. semanticscholar.org

Purification and Isolation Methodologies for Quinoline Compounds

The purification and isolation of quinoline derivatives are critical steps to ensure the final product is of high purity. The choice of method depends on the physical and chemical properties of the target compound and its impurities.

Crystallization/Recrystallization: This is a common and effective method for purifying solid quinoline compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. For example, methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate has been successfully purified by recrystallization from methanol (B129727). thieme-connect.com In some cases, a suspension of the compound in a solvent like N,N-dimethylformamide is heated and stirred, then cooled to allow for the precipitation of purified crystals, which are then collected by filtration. google.com

Chromatography: Column chromatography is a versatile and widely used technique for the purification of quinolines. scispace.com

Normal-Phase Chromatography: Silica gel or alumina (B75360) are common stationary phases. scispace.com The crude mixture is applied to the top of the column and eluted with a suitable solvent system, typically a mixture of nonpolar and polar solvents. The separation is monitored by Thin Layer Chromatography (TLC). scispace.commdpi.com

Reverse-Phase Chromatography (RP-C18): This technique uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase. It is particularly useful for purifying more polar or water-soluble quinolines but can sometimes lead to decomposition of sensitive compounds. reddit.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid supports, thus minimizing irreversible adsorption and decomposition of the sample. It has been successfully used to isolate and purify quinolone alkaloids from crude extracts using solvent systems like hexane-ethyl acetate-methanol-water. researchgate.net

Acid-Base Extraction: Since quinoline is a heterocyclic base, its basic properties can be exploited for purification. The crude product, dissolved in an organic solvent, can be treated with an acidic aqueous solution. The basic quinoline will move into the aqueous layer as a salt. The layers are separated, and the aqueous layer is then basified, causing the pure quinoline to precipitate or be extracted back into an organic solvent. scispace.com

Washing/Filtration: For products that are poorly soluble in certain solvents, a simple wash can be an effective purification step. The crude solid is washed with a solvent (e.g., ether, ethanol) in which the impurities are soluble but the product is not. reddit.com The purified solid is then collected by filtration. mdpi.com

Table 3: Common Purification Techniques for Quinoline Compounds

| Methodology | Description | Typical Application/Example | Reference |

|---|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Purification of methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate from methanol. | thieme-connect.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel, alumina). | General purification of crude alkaloid extracts. | scispace.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Isolation of natural quinolone alkaloids from plant extracts. | researchgate.net |

| Acid-Base Extraction | Separation based on the basicity of the quinoline nitrogen. | General method for extracting alkaloids from plant material. | scispace.com |

| Solvent Washing | Washing the solid product with a solvent in which impurities are soluble. | Purifying quinoline-3,4-diones by washing with ether. | reddit.com |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 8 Methylquinoline Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the quinoline (B57606) ring, characterized by a π-electron system distributed over two fused rings, allows it to participate in both electrophilic and nucleophilic substitution reactions. The presence of the electron-donating methoxy (B1213986) group at the 4-position and the methyl group at the 8-position significantly influences the regioselectivity of these reactions.

In electrophilic aromatic substitution reactions, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in the context of the quinoline ring, the pyridine (B92270) part is generally deactivated towards electrophilic attack compared to the benzene (B151609) part. For derivatives like 4-bromo-8-methoxy-2-methylquinoline, the bromine atom can participate in further electrophilic aromatic substitution, allowing for additional functionalization. smolecule.com The regioselectivity of such reactions can be controlled by carefully selecting the reaction conditions and, in some cases, by using directing groups. For instance, in related quinoline systems, the introduction of a nitro group can direct subsequent functionalization.

Nucleophilic aromatic substitution (SNAr) is also a key reaction for modifying the quinoline core, particularly when a good leaving group is present. The chlorine atom at the 4-position of derivatives like 4-chloro-8-methoxy-2-methylquinoline (B1630563) is susceptible to substitution by various nucleophiles, including amines and thiols. The electron-withdrawing nature of the quinoline nitrogen facilitates these reactions. The methoxy group itself can be replaced under certain nucleophilic substitution conditions, providing a route to synthesize a wider range of derivatives. smolecule.com The interplay of electronic effects is crucial; for example, electron-donating groups like methoxy at the 8-position can enhance the reactivity towards nucleophilic aromatic substitution.

Redox Transformations: Reduction and Oxidation Pathways

The quinoline nucleus and its substituents can undergo various redox transformations, providing pathways to a diverse array of functionalized molecules.

Reduction: The reduction of the quinoline ring system, particularly the pyridine ring, can lead to the formation of tetrahydroquinoline derivatives. colab.ws This transformation is significant as the resulting saturated heterocyclic core is a common motif in biologically active compounds. The reduction of nitro-substituted 4-methoxy-8-methylquinoline derivatives is a common strategy in multi-step syntheses. For example, a nitro group can be reduced to an amino group using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or through treatment with tin and tin(II) chloride in acidic media. google.com The carboxylic acid group in derivatives like 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid can be reduced to an alcohol or aldehyde using standard reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Oxidation: The methyl group at the 8-position and other alkyl substituents are susceptible to oxidation. Metal-free oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes has been achieved using hypervalent iodine(III) reagents. researchgate.net Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can also be employed to oxidize substituents on the quinoline ring, potentially leading to the formation of carboxylic acids or ketones. evitachem.com Furthermore, the quinoline nitrogen can be oxidized to a quinoline N-oxide, which can alter the reactivity of the ring system and open up different functionalization pathways. The oxidation of certain 8-aminoquinoline (B160924) derivatives has been studied in biological contexts, for instance, in the formation of methemoglobin. nih.gov

C-H Activation and Functionalization Studies

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. The 8-methylquinoline (B175542) scaffold is an excellent substrate for such transformations due to the directing effect of the quinoline nitrogen atom, which facilitates the selective activation of the C(sp³)-H bonds of the methyl group. nih.gov

Transition metal-catalyzed C(sp³)-H activation of 8-methylquinolines has been extensively studied, with rhodium, palladium, and ruthenium being the most commonly employed metals. nih.govacs.org These reactions allow for the introduction of a wide range of functional groups at the benzylic position.

Rhodium(III) catalysts, in particular, have been shown to be highly effective for the C(sp³)-H functionalization of 8-methylquinolines with various coupling partners, including:

Alkenes and Alkynes: To introduce alkenyl and alkynyl groups. acs.org

Maleimides: For the synthesis of succinimide-containing quinoline derivatives. researchgate.net

Organoboron Reagents: For methylation and arylation reactions. rsc.org

The general mechanism for these transformations involves the formation of a cyclometalated intermediate, which then reacts with the coupling partner. rsc.orgsemanticscholar.orgsnnu.edu.cn The presence of substituents on the quinoline ring, such as a methoxy group, can influence the reaction efficiency. For example, studies on related systems have shown that electron-donating groups can sometimes impact the catalytic activity.

Below is a table summarizing selected Rh(III)-catalyzed C(sp³)-H functionalization reactions of 8-methylquinoline derivatives.

| Catalyst System | Coupling Partner | Product Type | Reference |

| [CpRhCl₂]₂/AgSbF₆ | Maleimides | Alkylated (Succinimide) | researchgate.net |

| [CpRh(OAc)₂]/AgSbF₆ | Arylboronic Acids | Arylated | rsc.org |

| [Cp*Rh(OAc)₂] | 1,3-Enynes | Annulated | semanticscholar.orgresearchgate.net |

The creation of quaternary carbon centers through C-H activation is a significant challenge in organic synthesis. However, recent advancements have shown that it is possible to achieve such transformations with 8-methylquinoline derivatives. Rhodium(III)-catalyzed reactions of 8-methylquinolines with certain internal alkynes can lead to the formation of spirocyclic compounds, which involves the creation of a quaternary center at the benzylic position. bohrium.comnih.govrsc.org This type of reaction proceeds through a cascade of C-H activation, alkyne insertion, and subsequent cyclization. bohrium.comnih.govrsc.org

The functionalization of sterically hindered positions on the quinoline ring is also a notable area of research. While the C(sp³)-H bonds of the 8-methyl group are the primary site for activation, functionalization at other positions can be achieved by carefully controlling the reaction conditions and the choice of catalyst. For instance, the selective functionalization of the hindered meta-C-H bond of some aromatic ketones has been achieved using innovative strategies involving automation and deep learning, suggesting that similar approaches could potentially be applied to complex quinoline derivatives. x-mol.com The inherent steric hindrance around certain positions of the quinoline nucleus, such as the C2 position when the C8 position is substituted, can influence the regioselectivity of C-H activation, often favoring functionalization at less hindered sites. semanticscholar.org

Formation of Key Intermediates and Derivative Classes

A cornerstone of the C-H activation chemistry of 8-methylquinolines is the formation of cyclometallated complexes as key catalytic intermediates. nih.gov The nitrogen atom of the quinoline ring acts as an internal directing group, coordinating to the metal center and facilitating the cleavage of a C-H bond of the 8-methyl group to form a stable five-membered metallacycle. rsc.org

The table below provides examples of characterized cyclometalated complexes involved in the C-H activation of quinoline derivatives.

| Metal | Ligands on Metal | Quinoline Derivative | Resulting Complex Type | Reference |

| Rhodium(III) | Cp*, Cl | 8-Methylquinoline | Five-membered rhodacycle | rsc.org |

| Rhodium(I) | xant(PⁱPr₂)₂ | 8-Methylquinoline | Rh(I)-(quinolinyl) complex | semanticscholar.org |

| Palladium(II) | Ac, I | 8-Methylquinoline | Palladacycle | rsc.org |

Transformations to Azetidinone and Thiazolidinone Congeners

The synthesis of azetidinone and thiazolidinone derivatives from this compound serves as a significant area of research, primarily due to the potential biological activities of these fused heterocyclic systems.

Azetidinone Derivatives:

A common strategy for the synthesis of azetidinone (β-lactam) rings fused to a quinoline scaffold involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534). orientjchem.orgijsr.net For instance, 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines have been synthesized from 8-methoxy-4-methyl-2-(substituted arylidenyliminoamino)-quinolines. researchgate.net The initial step is the formation of a Schiff base by condensing a hydrazine (B178648) derivative of the quinoline with a substituted aldehyde. researchgate.net This is followed by cyclization with chloroacetyl chloride to yield the azetidinone ring. orientjchem.orgresearchgate.net

The reaction conditions typically involve dissolving the Schiff base in a solvent like DMF, followed by the addition of triethylamine and dropwise addition of chloroacetyl chloride. orientjchem.org The mixture is then refluxed for several hours. orientjchem.org The presence of electron-donating groups on the quinoline ring has been observed to influence the reaction yields. orientjchem.org

Thiazolidinone Derivatives:

The synthesis of thiazolidinone derivatives often follows a similar pathway, starting with the formation of a Schiff base from a quinoline precursor. researchgate.netnih.govcore.ac.uk The subsequent cyclization is achieved by reacting the Schiff base with thioglycolic acid or thiolactic acid. nih.govcore.ac.ukhilarispublisher.com

For example, 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines have been prepared from the corresponding Schiff bases. researchgate.net The reaction of a Schiff base with thioglycolic acid, often in a solvent like dry benzene, leads to the formation of the thiazolidinone ring. hilarispublisher.com In some cases, a catalyst such as anhydrous zinc chloride may be used. hilarispublisher.com The synthesis can be a one-pot reaction or a stepwise process. hilarispublisher.com

A general pathway involves the reaction of a hydrazide derivative of a quinolone with isothiocyanates to form N,N-disubstituted thioureas. These thioureas then undergo cyclization with dialkyl acetylenedicarboxylates to produce thiazolidinone derivatives in good yields. nih.gov

Table 1: Synthesis of Azetidinone and Thiazolidinone Derivatives of this compound

| Derivative Type | Starting Material | Key Reagents | Reaction Conditions |

|---|---|---|---|

| Azetidinone | 8-methoxy-4-methyl-2-(substituted arylidenyliminoamino)-quinolines | Chloroacetyl chloride, Triethylamine | Reflux in DMF |

| Thiazolidinone | 8-methoxy-4-methyl-2-(substituted arylidenyliminoamino)-quinolines | Thioglycolic acid | Reaction in dry benzene |

| Thiazolidinone | N,N-disubstituted thioureas derived from quinolone hydrazides | Dialkyl acetylenedicarboxylates | Cyclization reaction |

Amide and Ester Derivative Synthesis

The synthesis of amide and ester derivatives of this compound is crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

Amide Derivatives:

Amide derivatives of 8-methylquinolines can be synthesized through various catalytic C-H activation methods. Rhodium(III)-catalyzed C(sp³)–H activation of 8-methylquinolines allows for intermolecular amidation with commercially available amides at room temperature, providing an efficient route to quinolin-8-ylmethanamine (B184975) derivatives. researchgate.net Similarly, Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides have been developed. researchgate.net Another approach involves a Cp*Co(III) catalyzed C(sp³)–H bond amidation using oxazolone (B7731731) as an efficient amidating agent under mild conditions. researchgate.net

A one-pot tandem process has been reported for the regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position with an amide side chain, followed by selective hydrogenation of the pyridine ring. informahealthcare.com This method has been used to synthesize various 8-methyltetrahydroquinoline derivatives with an amide side chain at C-2 in moderate yields. informahealthcare.com The reaction of 8-methylquinolines with amides like N,N-dimethylacetamide in the presence of a nickel catalyst and a Grignard reagent formed in situ can also yield amide derivatives. informahealthcare.com The presence of a methoxy group at the C-5 position has been shown to slightly increase the yield of the product. informahealthcare.com

Ester Derivatives:

Ester derivatives of quinolines can be synthesized through established protocols. For example, the total synthesis of the plant alkaloid racemic microthecaline A started from a commercially available 4-methoxy-2-methylaniline, which was converted to ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate. rsc.org This ester derivative then underwent further reactions, such as Heck coupling, to build the final complex molecule. rsc.org

Another method involves the reaction of a quinoline carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid can be reacted with methanol (B129727) in the presence of concentrated sulfuric acid to synthesize the corresponding methyl ester. bohrium.com

Table 2: Synthesis of Amide and Ester Derivatives of this compound

| Derivative Type | Synthetic Method | Key Reagents/Catalysts |

|---|---|---|

| Amide | Rh(III)-catalyzed C(sp³)–H activation | Commercial amides |

| Amide | Ru(II)-catalyzed amidation | Azides |

| Amide | Cp*Co(III) catalyzed C(sp³)–H bond amidation | Oxazolone |

| Amide | One-pot tandem functionalization and hydrogenation | N,N-dimethylacetamide, Ni catalyst, Grignard reagent |

| Ester | Multi-step synthesis from substituted aniline (B41778) | Various reagents for ring formation and functionalization |

| Ester | Esterification of quinoline carboxylic acid | Methanol, Concentrated H₂SO₄ |

Mechanistic Proposals and Kinetic Studies of Reaction Pathways

Understanding the reaction mechanisms and kinetics of this compound derivatives is essential for optimizing synthetic routes and designing new reactions.

Mechanistic studies, including kinetic isotope effect (KIE) and competition experiments, have provided support for proposed reaction mechanisms in the functionalization of 8-methylquinolines. rsc.orgnih.govrsc.org For instance, in the Rh(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines, the formation of a rhodacyclic intermediate is considered a key step. rsc.org The catalytic competence of such intermediates has been demonstrated in C–H activation reactions. rsc.org

In the context of Pd(II)-catalyzed C(sp³)-alkynylation of 8-methylquinolines, deuterium-labeling experiments have indicated that the C(sp³)–H bond activation is irreversible. rsc.org Competition experiments between electronically different 8-methylquinoline compounds have also been used to probe the reaction mechanism. rsc.org

For the reductive N-methylation of quinolines with methanol, mechanistic and kinetic studies have revealed a tandem reaction pathway. acs.org This pathway involves:

Dehydrogenation of methanol.

Reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs).

N-methylation of THQs to N-methyl-1,2,3,4-tetrahydroquinolines (MTHQs). acs.org The dehydrogenation of methanol has been identified as the rate-determining step in this process. acs.org

In the electrocatalytic hydrogenation of quinolines using water as a hydrogen source, a proposed reaction mechanism involves the adsorption of the quinoline onto the catalyst surface, followed by electron transfer to form a radical anion. nih.gov This radical anion then abstracts a proton from water to form a radical intermediate, which undergoes further reduction to yield the tetrahydroquinoline product. nih.gov

Kinetic studies on the one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation have suggested that the formation of a hemiaminal species is likely the rate-limiting step. rsc.org The reaction rate was found to increase with an increasing volume of the solvent, hexafluoroisopropanol (HFIP). rsc.org

Table 3: Mechanistic Insights into Reactions of 8-Methylquinoline Derivatives

| Reaction Type | Key Mechanistic Feature | Experimental Evidence |

|---|---|---|

| Rh(III)-catalyzed C–H activation | Formation of a rhodacyclic intermediate | Isolation and characterization of the intermediate |

| Pd(II)-catalyzed C(sp³)-alkynylation | Irreversible C(sp³)–H bond activation | Deuterium-labeling experiments |

| Reductive N-methylation with methanol | Tandem reaction pathway with methanol dehydrogenation as the rate-determining step | Kinetic studies |

| Electrocatalytic hydrogenation | Formation of a radical anion and subsequent protonation | Control experiments and theoretical calculations |

| Tandem reductive alkylation | Hemiaminal formation as the rate-limiting step | Kinetic studies and thermodynamic parameters |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR, including 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Methoxy-8-methylquinoline would be expected to show distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) revealing their positions and adjacencies. The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet, typically in the range of δ 3.8-4.1 ppm. The methyl (-CH₃) group protons at the C8 position would also appear as a singlet, but in a more upfield region, generally around δ 2.5-2.8 ppm, due to the electronic environment of the benzene (B151609) portion of the quinoline ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons of the quinoline ring are expected in the δ 110-160 ppm range. The carbon attached to the nitrogen (C2) and the carbon bearing the methoxy group (C4) would be significantly affected by the heteroatoms. The methoxy carbon itself would appear around δ 55-60 ppm, while the methyl carbon at C8 would be found in the upfield region, typically δ 15-25 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon signals.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments, confirming the positions of the methoxy and methyl substituents on the quinoline framework.

| ¹H NMR (Predicted) Assignment | ¹³C NMR (Predicted) Assignment |

| Chemical Shift (δ ppm) | Signal Type |

| 8.5-8.8 | Doublet |

| 6.6-6.8 | Doublet |

| 7.8-8.1 | Doublet |

| 7.3-7.5 | Triplet |

| 7.5-7.7 | Doublet |

| 3.9-4.1 | Singlet |

| 2.6-2.8 | Singlet |

Note: The data in this table is predicted based on typical chemical shifts for similar quinoline structures and requires experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system typically appear in the 1620-1450 cm⁻¹ region. scialert.net A strong band corresponding to the C-O stretching of the methoxy group should be observable in the 1250-1000 cm⁻¹ range. The bending vibrations of the methyl and aromatic C-H groups would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations are often strong and sharp in the Raman spectrum, appearing in the 1620-1500 cm⁻¹ region. scialert.net The symmetric vibrations of the methyl group would also be Raman active. As Raman spectroscopy is less sensitive to polar functional groups like C-O compared to IR, it provides a clearer view of the hydrocarbon backbone.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | IR, Raman |

| C=C / C=N Ring Stretch | 1620-1450 | IR, Raman (strong) |

| CH₃ Bending | 1465-1370 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | IR (strong) |

| C-O-C Symmetric Stretch | ~1040 | IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS): For this compound (C₁₁H₁₁NO), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z = 173. The fragmentation pattern would be characteristic of the quinoline scaffold. Common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group to give a peak at m/z = 158, followed by the loss of carbon monoxide (CO) to yield a peak at m/z = 130. A peak corresponding to the loss of the entire methoxy group (•OCH₃) might also be observed. The mass spectrum of the related 8-methylquinoline (B175542) shows fragmentation by loss of a hydrogen atom and subsequently hydrogen cyanide (HCN). researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. For this compound, the theoretical exact mass of the molecular ion [M+H]⁺ is 174.0913 (for C₁₁H₁₂NO⁺). An experimental HRMS measurement confirming this value within a few parts per million (ppm) would validate the elemental composition.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic systems like quinoline, these spectra are characteristic of π → π* transitions. The UV-Vis spectrum of 8-methylquinoline in an acidic medium shows absorption maxima, and similar patterns, influenced by the methoxy substituent, would be expected for this compound. spectrabase.com The methoxy group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. The spectrum would typically exhibit multiple bands corresponding to different electronic transitions within the conjugated π-system of the quinoline ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide accurate bond lengths, bond angles, and intermolecular interactions. The crystal structure of related compounds, such as 8-Methoxy-4-(4-methoxyphenyl)quinoline, has been determined to be monoclinic. nih.gov A similar analysis for this compound would confirm the planarity of the quinoline ring system and reveal the orientation of the methoxy and methyl substituents relative to the ring. It would also detail how the molecules pack in the crystal lattice, identifying any π-stacking or other non-covalent interactions that stabilize the solid-state structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and composition. For this compound (C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ), the theoretical elemental composition is:

Carbon (C): 76.28%

Hydrogen (H): 6.40%

Nitrogen (N): 8.09%

Oxygen (O): 9.23%

Experimental results from a combustion analysis that closely match these theoretical percentages would provide strong evidence for the correct elemental formula of the synthesized compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, particularly DFT, provide insights into molecular geometry, orbital energies, and various reactivity descriptors.

Global Reactivity Descriptors: Electronegativity, Chemical Hardness, Softness, and Electrophilicity IndexBased on HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating a higher tendency to undergo chemical reactions.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species. These parameters are derived from the energies of the frontier orbitals and provide a quantitative framework for predicting chemical behavior. researchgate.net

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov This method is instrumental in drug discovery for studying ligand-protein interactions and estimating the binding affinity, often expressed as a binding energy score. researchgate.net By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can elucidate the mechanism of action for potential drug candidates. tandfonline.com While docking studies have been performed on numerous quinoline (B57606) derivatives to explore their potential as inhibitors for various biological targets, specific studies for 4-Methoxy-8-methylquinoline were not found. researchgate.netmdpi.com

Ligand-Biomolecule Interactions and Binding Affinity Predictions

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While specific docking studies on this compound are not extensively documented, research on analogous compounds provides valuable insights into its potential interactions.

The binding affinities of various quinoline derivatives have been evaluated against a range of biological targets. For instance, molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov Similarly, docking of quinoline-based inhibitors against cancer-related proteins has shown promising G-scores, indicating favorable binding energies. researchgate.net These studies highlight the general potential of the quinoline scaffold to interact with biological macromolecules, with the specific substituents dictating the affinity and selectivity.

Interactive Data Table: Predicted Binding Affinities of Related Quinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 7-Methoxy-8-methylquinoline moiety | SARS-CoV-2 Mpro | -6.95 to -7.65 (as part of larger molecules) ujpronline.com |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 nih.gov |

| Quinoline-stilbene derivatives | E. coli DNA gyraseB | up to -7.1 researchgate.net |

Identification of Potential Molecular Targets and Pathways of Action

In the absence of extensive experimental data for a specific compound, computational methods like inverse docking can be employed to identify potential molecular targets. nih.govnih.gov This approach involves docking a ligand against a large library of protein structures to predict its most likely binding partners. nih.gov For this compound, this strategy could help elucidate its polypharmacological profile and potential mechanisms of action.

Quinoline-based compounds are known to interact with a wide array of biological targets, suggesting that this compound could have a diverse range of activities. Some of the key molecular targets and pathways associated with quinoline derivatives include:

Enzyme Inhibition: Many quinoline derivatives exhibit inhibitory activity against enzymes such as DNA gyrase, topoisomerases, and various kinases, which are crucial in the treatment of bacterial infections and cancer. researchgate.netresearchgate.netmdpi.com

Receptor Modulation: The quinoline scaffold is present in compounds that modulate the activity of various receptors, including those involved in neurotransmission and cellular signaling.

Protein-Protein Interaction Inhibition: Some quinoline derivatives have been shown to disrupt critical protein-protein interactions, a strategy of growing interest in drug discovery.

Computational toxicogenomic analysis and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can further refine the potential pathways of action by identifying likely metabolic routes and potential off-target effects. ujpronline.comresearchgate.net

Thermodynamic Property Calculations: Standard Heat Capacities, Standard Entropy, and Standard Enthalpy Changes

The thermodynamic properties of a compound are fundamental to understanding its stability and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. nih.govnih.gov

A DFT study on 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) calculated its thermodynamic properties at different temperatures. researchgate.net The study revealed correlations between standard heat capacities, standard entropy, and standard enthalpy changes with temperature. researchgate.net This type of analysis can be applied to this compound to predict its thermodynamic behavior under various conditions.

The following table presents a conceptual framework for the types of thermodynamic data that can be obtained for this compound using computational methods, based on studies of analogous compounds.

Interactive Data Table: Calculated Thermodynamic Properties of a Related Quinoline Derivative at 298.15 K

| Property | Value |

|---|---|

| Standard Heat Capacity (C⁰p,m) | Data not available for this compound. For 2-(4-methoxybenzyloxy)-4-methylquinoline, the calculated value is 117.53 Cal/Mol-K. researchgate.net |

| Standard Entropy (S⁰m) | Data not available for this compound. For 2-(4-methoxybenzyloxy)-4-methylquinoline, the calculated value is 151.01 Cal/Mol-K. researchgate.net |

Note: The values presented are for a structurally related but more complex molecule and serve as an example of the data that can be generated through DFT calculations.

In Silico Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms and analyzing the transition states of chemical reactions. For this compound, this can involve studying its synthesis, metabolic degradation, or its interaction with a biological target at a quantum mechanical level.

Theoretical studies on the synthesis of substituted quinolines often involve the calculation of reaction energy profiles to determine the most favorable pathway. nih.govmdpi.comnih.gov These calculations can identify key intermediates and transition states, providing a detailed understanding of the reaction mechanism.

In the context of drug metabolism, DFT calculations can be used to predict the sites of metabolic modification on the this compound molecule. By modeling the interaction of the compound with drug-metabolizing enzymes like cytochrome P450s, it is possible to predict the formation of metabolites and understand the metabolic fate of the compound. acs.org

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study enzymatic reactions involving this compound. In these simulations, the active site of the enzyme and the ligand are treated with a high level of quantum mechanical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This approach allows for the detailed investigation of bond-breaking and bond-forming events within the enzyme's active site.

Future Research Directions and Outlook for 4 Methoxy 8 Methylquinoline

The landscape of quinoline (B57606) chemistry is in a perpetual state of evolution, driven by the quest for novel functionalities and applications. For 4-Methoxy-8-methylquinoline, a compound with significant potential, future research is poised to unlock new synthetic pathways, deepen our understanding of its fundamental properties, and expand its utility in cutting-edge technologies. The following sections outline the key prospective research avenues for this compound and its related structures.

Q & A

Q. What are the established synthetic protocols for 4-Methoxy-8-methylquinoline, and what key reaction parameters influence yield?

The synthesis involves condensation and cyclization reactions. For example, a multi-step procedure starting with 5.50 mmol of precursor (compound 12a) under reflux conditions yielded 47% after purification. Critical parameters include temperature control, reagent stoichiometry, and catalyst use (e.g., Pd/C for reductions). Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H NMR (400 MHz, CDCl₃) reveals key signals: δ 2.81 (s, methyl), 4.05 (s, methoxy), and aromatic protons (δ 6.76–8.81 ppm). ES+ MS confirms molecular weight (m/z 174 [M+H]⁺). FT-IR identifies functional groups (e.g., C–O stretch at 1250 cm⁻¹). Prioritize spectral consistency with theoretical predictions .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/methanol removes impurities. Purity is validated via HPLC (≥95% peak area) and melting point analysis .

Q. What are the solubility and stability profiles of this compound?

Moderately soluble in DMSO and ethanol; insoluble in water. Stable at 4°C in ethanol for >72 hours. Store under argon at -20°C to prevent oxidation. Avoid acidic conditions to minimize degradation .

Q. Which biological assays are relevant for preliminary therapeutic evaluation?

- Anticancer : MTT assays (e.g., IC₅₀ against HT-29 cells) .

- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination. Include positive controls (e.g., doxorubicin) and triplicate runs for reliability .

Advanced Research Questions

Q. How can contradictions in biological activity data for derivatives be resolved?

Analyze substituent effects using structure-activity relationship (SAR) tables. For example, 8-methyl and 4-methoxy groups enhance anticancer activity compared to chloro analogs. Standardize assay conditions (cell lines, concentrations) and validate via computational docking .

Q. What methodologies enable regioselective functionalization at C-3/C-5 positions?

Cp*Co(III)-catalyzed C–H amidation achieves >80% selectivity using oxazolone as an amidating agent. Optimize catalyst loading (5 mol%) and solvent (1,4-dioxane). Tolerates halides and ethers, enabling diverse derivatization .

Q. How to design experiments assessing methoxy/methyl group impacts on pharmacokinetics?

- Synthetic modulation : Prepare analogs (e.g., 4-OCH₃→4-H).

- In vitro assays : Measure logP, metabolic stability (liver microsomes).

- In silico modeling : Use QSAR to predict ADME properties .

Q. What mechanistic insights guide catalyst optimization in asymmetric synthesis?

Chiral auxiliaries at the 2-position induce asymmetry. Methoxy orientation modulates steric effects in transition states. Evaluate turnover numbers (TON) and enantiomeric excess (ee) in aldol reactions. Cp*Co(III) systems achieved 92% ee in C–H functionalization .

Q. How can computational chemistry predict CYP450 interactions?

Combine molecular docking (AutoDock Vina) and MD simulations (AMBER) to model CYP3A4 binding. Calculate binding free energies (MM-GBSA) and validate with experimental IC₅₀ values. Ethoxyquinoline studies showed 85% correlation between predicted and observed inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.